molecular formula C25H25N5O2 B14116010 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No.: B14116010
M. Wt: 427.5 g/mol
InChI Key: CQIICZYUQYBDRZ-UHFFFAOYSA-N
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Description

9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Preparation Methods

The synthesis of 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as c-Met kinase. By inhibiting this kinase, the compound can interfere with signaling pathways that promote cancer cell growth and survival. The inhibition of c-Met kinase leads to the disruption of downstream signaling cascades, ultimately resulting in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

11-(4-butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

InChI

InChI=1S/C25H25N5O2/c1-2-3-17-32-21-11-9-20(10-12-21)22-18-23-24-27-30(14-13-19-7-5-4-6-8-19)25(31)28(24)15-16-29(23)26-22/h4-12,15-16,18H,2-3,13-14,17H2,1H3

InChI Key

CQIICZYUQYBDRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CCC5=CC=CC=C5)C3=C2

Origin of Product

United States

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